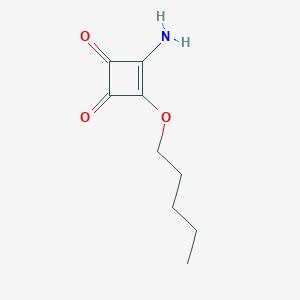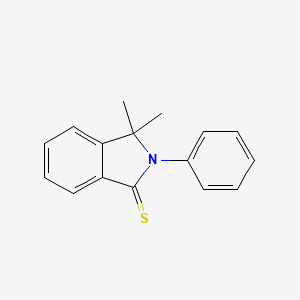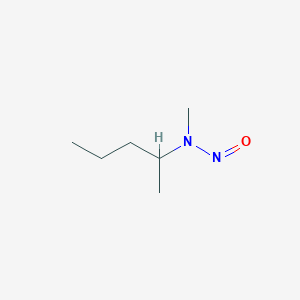
15,17,19,21-Hexatriacontatetrayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,17,19,21-Hexatriacontatetrayne is a complex organic compound with the molecular formula C36H58. It is characterized by the presence of multiple triple bonds, making it a member of the tetraacetylene family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15,17,19,21-Hexatriacontatetrayne typically involves the polymerization of diacetylenic compounds. One common method is the γ-ray irradiated solid-state polymerization. This process involves exposing the precursor compounds to γ-rays, which induces polymerization and results in the formation of the desired tetraacetylene compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and specificity of the synthesis process. advancements in polymer chemistry and solid-state reactions have made it possible to produce this compound on a larger scale for research and specialized applications .
Analyse Chemischer Reaktionen
Types of Reactions
15,17,19,21-Hexatriacontatetrayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Various halogens and other substituents can be introduced using reagents like halogenating agents and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
15,17,19,21-Hexatriacontatetrayne has a wide range of applications in scientific research:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and molecular recognition.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism by which 15,17,19,21-Hexatriacontatetrayne exerts its effects is primarily through its ability to undergo polymerization and form complex structures. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conjugated systems that exhibit unique electronic properties .
Vergleich Mit ähnlichen Verbindungen
15,17,19,21-Hexatriacontatetrayne can be compared with other similar compounds such as:
Hexatriacontane: A saturated hydrocarbon with the formula C36H74, lacking the triple bonds present in this compound.
Other Tetraacetylenes: Compounds with similar structures but different chain lengths or substituents, which can exhibit varying properties and reactivities.
The uniqueness of this compound lies in its specific arrangement of triple bonds and its ability to form highly conjugated polymeric structures .
Eigenschaften
CAS-Nummer |
131755-24-3 |
|---|---|
Molekularformel |
C36H58 |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
hexatriaconta-15,17,19,21-tetrayne |
InChI |
InChI=1S/C36H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI-Schlüssel |
XFMUQXHMQMIJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC#CC#CC#CC#CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)



![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)


![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)
